molecular formula C6H3Cl2F2N B1399076 2,6-Dichloro-3-(difluoromethyl)pyridine CAS No. 1374659-26-3

2,6-Dichloro-3-(difluoromethyl)pyridine

Cat. No.: B1399076
CAS No.: 1374659-26-3
M. Wt: 197.99 g/mol
InChI Key: AODCNGJAAUFOII-UHFFFAOYSA-N
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Description

2,6-Dichloro-3-(difluoromethyl)pyridine is an important intermediate that is widely used in the medicine and pesticide research field . It is generated from 2-chloropyridine or 2-chloropyridine hydrochloride reacting with chlorine under photoinitiation actions at 160-190 ℃ .


Molecular Structure Analysis

The molecular formula of this compound is C6H2Cl2F2N . The InChI code is 1S/C6H3Cl2F2N/c7-4-2-1-3 (6 (9)10)5 (8)11-4/h1-2,6H . The molecular weight is 215.99 .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound include a refractive index of n20/D 1.4850 (lit.), a boiling point of 194-196 °C (lit.), and a density of 2.008 g/mL at 25 °C (lit.) .

Scientific Research Applications

Synthesis and Chemical Properties

  • Pesticide Synthesis : 2,6-Dichloro-3-(difluoromethyl)pyridine is utilized in the synthesis of pesticides. It is an important derivative in this field due to its fluorine content, which often imparts desirable properties to pesticides (Lu Xin-xin, 2006).

  • Development of Biomedical Sensors and Catalysis : This compound and its derivatives have applications in synthesizing multi-functional spin-crossover switches, incorporating emissive f-element podand centers into biomedical sensors, and in catalysis. These advances demonstrate the compound's versatility in different scientific fields (M. Halcrow, 2014).

  • Complex Chemistry and Biological Sensing : Derivatives of this compound have been used as ligands in complex chemistry, including the creation of luminescent lanthanide compounds for biological sensing and iron complexes showing unusual thermal and photochemical spin-state transitions (M. Halcrow, 2005).

  • Pharmaceutical and Biological Properties : this compound derivatives exhibit a broad spectrum of biological and pharmaceutical properties, such as anti-convulsant and anti-malarial characteristics. They are also used in photodynamic cell-specific cancer therapy due to their structural relation to certain photosensitizers (B. Maleki, 2015).

  • In Drug Discovery : This compound has been leveraged in drug discovery, particularly in the synthesis of protein kinase C theta inhibitors. It demonstrates the compound's utility in preparing biologically active compounds (T. Katoh et al., 2017).

Future Directions

Trifluoromethylpyridines, which include 2,6-Dichloro-3-(difluoromethyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names . Several trifluoromethylpyridine derivatives are also used in the pharmaceutical and veterinary industries . It is expected that many novel applications of trifluoromethylpyridines will be discovered in the future .

Properties

IUPAC Name

2,6-dichloro-3-(difluoromethyl)pyridine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3Cl2F2N/c7-4-2-1-3(6(9)10)5(8)11-4/h1-2,6H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AODCNGJAAUFOII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1C(F)F)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3Cl2F2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301278124
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

197.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1374659-26-3
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1374659-26-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichloro-3-(difluoromethyl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301278124
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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